molecular formula C15H9ClN4O4 B2793521 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide CAS No. 865287-21-4

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2793521
CAS No.: 865287-21-4
M. Wt: 344.71
InChI Key: DBTSCCOCFUAVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole class of heterocyclic compounds. This scaffold is extensively investigated in medicinal chemistry due to its broad spectrum of biological activities, serving as a critical pharmacophore in the development of novel therapeutic agents . The structure combines a 4-chlorophenyl-substituted 1,3,4-oxadiazole ring with a 2-nitrobenzamide moiety; the electron-withdrawing nitro group is known to influence the molecule's electronic distribution and may enhance its ability to form hydrogen bonds with biological targets, potentially increasing potency . Researchers are particularly interested in such compounds for their potential application against drug-resistant bacterial pathogens. Structurally similar N-(1,3,4-oxadiazol-2-yl)benzamide analogs have demonstrated potent in vitro antibacterial activity against challenging Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), as well as against the Gram-negative bacterium Neisseria gonorrhoeae . Furthermore, closely related nitro-substituted 1,3,4-oxadiazole carboxamides have shown promising in vitro antitubercular activity against Mycobacterium tuberculosis strains, including the H37Rv reference strain and even some drug-resistant variants, suggesting a potential new mechanism of action worthy of further investigation . The compound is supplied for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O4/c16-10-7-5-9(6-8-10)14-18-19-15(24-14)17-13(21)11-3-1-2-4-12(11)20(22)23/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTSCCOCFUAVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide typically involves the reaction of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine with an appropriate acyl chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere. Sodium hydride (NaH) is used as a base to deprotonate the amine, facilitating the nucleophilic attack on the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products vary depending on the nucleophile used, but typically involve the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

Antitubercular Activity

Overview : N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide has been synthesized and evaluated for its antitubercular properties against Mycobacterium tuberculosis.

Synthesis and Characterization :

  • The compound was synthesized through established synthetic routes and characterized using spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Evaluation :

  • In vitro assays demonstrated that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, suggesting its potential as a novel antitubercular agent.

Anticancer Properties

Research Findings : Preliminary studies indicate that compounds containing the oxadiazole moiety, including this compound, show promising anticancer activity. For instance:

  • A related compound demonstrated percent growth inhibitions of 86.61% against SNB-19 cancer cells and 85.26% against OVCAR-8 cells .

Mechanism of Action :

  • The specific interactions of this compound with biological targets may modulate enzyme activity or inhibit pathways involved in cancer progression. Further studies are necessary to elucidate these mechanisms.

Antibacterial and Antiviral Activities

Broad Spectrum Activity : Compounds similar to this compound have shown antibacterial and antiviral properties. The oxadiazole ring is known for enhancing the biological activity of compounds against various pathogens.

Structure-Activity Relationship (SAR)

Chemical Modifications : The unique combination of the oxadiazole ring and nitrobenzamide moiety in this compound allows for modifications that can enhance its efficacy and selectivity against specific biological targets.

Potential in Drug Discovery

Given its diverse biological activities, this compound serves as a promising lead compound in pharmaceutical development. Its potential applications include:

  • Treatment of bacterial infections
  • Cancer therapy

Summary Table of Applications

ApplicationDescriptionReferences
AntitubercularSignificant activity against Mycobacterium tuberculosis; potential novel agent
AnticancerDemonstrated growth inhibition in various cancer cell lines; further studies needed
AntibacterialExhibits broad-spectrum antibacterial properties
AntiviralPotential antiviral applications due to structural features
Drug DiscoveryServes as a lead compound for developing new therapeutic agents

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group is believed to enhance the compound’s ability to form hydrogen bonds with biological receptors, thereby increasing its efficacy. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Compound A : 4-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (Compound 3 in )

  • Structure : Replaces the 2-nitro group with a 4-chloro substituent on the benzamide.
  • Physicochemical Data :
    • Molecular formula: C₁₅H₉Cl₂N₃O₂
    • Molecular weight: 346.16 g/mol
    • IR peaks: C=O (1668 cm⁻¹), C-Cl (778 cm⁻¹) .

Compound B : N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide ()

  • Structure : Substitutes the 2-nitro group with a 4-fluoro substituent.
  • Physicochemical Data :
    • Molecular formula: C₁₅H₉ClFN₃O₂
    • Molecular weight: 329.70 g/mol
    • CAS RN: 883839-40-5 .
  • Activity : Fluorine’s electronegativity may enhance binding interactions in biological targets, but activity details are unspecified .

Target Compound : N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide

Variations in the Heterocyclic Core

Compound C : N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide (OZE-III in )

  • Structure : Replaces the benzamide with a pentanamide chain.
  • Physicochemical Data :
    • Molecular formula: C₁₃H₁₄ClN₃O₂
    • Molecular weight: 279.72 g/mol .
  • Activity : Exhibits antimicrobial activity against Staphylococcus aureus, with lower molecular weight possibly enhancing membrane permeability .

Compound D : 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide ()

  • Structure : Replaces the oxadiazole core with a thiazole ring.
  • Physicochemical Data :
    • Molecular formula: C₁₈H₁₅ClN₄O₄S
    • Molecular weight: 434.85 g/mol
    • CAS RN: 313395-73-2 .
  • Activity: Thiazole derivatives are known for diverse biological activities, but specific data for this compound are unavailable .

Mechanistic and Functional Insights

  • Electron-Withdrawing Effects : The 2-nitro group in the target compound may enhance electrophilicity, facilitating interactions with biological nucleophiles (e.g., enzyme active sites) .
  • Bioisosteric Advantage : The oxadiazole core mimics amide bonds, improving metabolic stability compared to ester or carbonyl-containing analogs .
  • Antimicrobial Potential: Structural alignment with OZE-III () and nitroheteroaryl derivatives () suggests possible activity against bacterial pathogens, though empirical validation is required.

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential pharmacological applications, particularly focusing on its antidiabetic properties and mechanisms of action.

  • Molecular Formula : C12_{12}H9_{9}ClN4_{4}O3_{3}
  • Molecular Weight : 300.697 g/mol
  • CAS Number : 56894-53-2

Biological Activity Overview

Recent studies have demonstrated that derivatives of nitrobenzamide, including this compound, exhibit promising biological activities, particularly in the realms of antidiabetic and anticancer effects.

Antidiabetic Activity

  • Inhibition of α-glucosidase and α-amylase :
    • The compound has been tested for its ability to inhibit α-glucosidase and α-amylase, enzymes critical in carbohydrate digestion.
    • In vitro studies reported IC50_{50} values indicating significant inhibitory activity against these enzymes, suggesting potential for managing postprandial glucose levels.
    CompoundIC50_{50} (µM)Reference
    This compound10.75 ± 0.52 (α-glucosidase)
    Acarbose (control)39.48 ± 0.80
    This compound0.90 ± 0.31 (α-amylase)
    The presence of electron-withdrawing and electron-donating groups enhances the compound's efficacy as an inhibitor, as seen in structure-activity relationship studies.
  • Molecular Docking Studies :
    • Molecular docking simulations have indicated that the compound interacts favorably with the active sites of α-glucosidase and α-amylase through hydrogen bonding and hydrophobic interactions .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound inhibits carbohydrate-hydrolyzing enzymes, thereby reducing glucose absorption in the intestines.
  • Stabilization of Active Complexes : Molecular dynamics simulations suggest that the compound maintains a stable conformation within the enzyme's active site, enhancing its inhibitory potential .

Case Studies

Several studies have highlighted the efficacy of nitrobenzamide derivatives in preclinical models:

  • Study on Diabetic Rats :
    • A study conducted on diabetic rats showed that administration of this compound led to significant reductions in blood glucose levels compared to control groups .
  • Comparative Analysis with Other Antidiabetic Agents :
    • In comparative studies with other known antidiabetic agents like metformin and acarbose, this compound demonstrated superior efficacy in lowering postprandial glucose levels .

Q & A

Q. What are the standard synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide, and how are reaction conditions optimized?

The synthesis involves:

  • Step 1 : Esterification of 4-chlorobenzoic acid to form methyl 4-chlorobenzoate using methanol and sulfuric acid .
  • Step 2 : Conversion to 4-chlorophenylhydrazide via hydrazination.
  • Step 3 : Cyclization with cyanogen bromide to form the oxadiazole ring .
  • Step 4 : Coupling with 2-nitrobenzoyl chloride using sodium hydride in dry THF . Optimization includes solvent selection (e.g., THF for anhydrous conditions), temperature control (0–5°C for coupling), and purification via column chromatography. Analogous syntheses highlight yield improvements by adjusting stoichiometry and reaction times (e.g., 12–24 hours for cyclization) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures are observed?

  • NMR :
  • ¹H NMR : Aromatic protons of the 4-chlorophenyl group appear as doublets (δ 7.5–8.0 ppm), while the nitrobenzamide moiety shows distinct deshielding (δ 8.1–8.5 ppm) .
  • ¹³C NMR : The oxadiazole C=N signal appears at ~165 ppm .
    • IR : Stretching vibrations for C=O (amide I, ~1680 cm⁻¹) and NO₂ (asymmetric stretch, ~1520 cm⁻¹) confirm functional groups .
    • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the calculated molecular weight (e.g., 358.7 g/mol) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software reveals:

  • Planarity : The oxadiazole ring and 4-chlorophenyl group are coplanar (dihedral angle < 10°), enhancing π-π stacking in crystal lattices .
  • Nitro Group Orientation : The nitro group adopts a conformation perpendicular to the benzamide plane, minimizing steric clashes .
  • Hydrogen Bonding : N-H···O interactions between the amide proton and oxadiazole nitrogen stabilize the crystal packing . Refinement protocols in SHELXL ensure precise electron density mapping, critical for validating tautomeric forms .

Q. What mechanistic insights explain the compound’s antimycobacterial activity against Sporothrix spp.?

  • Target Interaction : The oxadiazole core disrupts fungal cytochrome P450 enzymes (e.g., CYP51), critical for ergosterol biosynthesis .
  • SAR Studies : Analogues with electron-withdrawing groups (e.g., -NO₂) exhibit enhanced activity compared to methoxy or methyl derivatives, suggesting electronegativity modulates target binding .
  • Species Specificity : Differential potency against Candida auris (88% inhibition at 20 μM) vs. Sporothrix spp. (MIC < 0.5 μM) implies binding pocket variations in fungal CYP51 isoforms .

Q. How can researchers address contradictions in bioactivity data across studies?

  • Assay Standardization : Use orthogonal methods (e.g., microbroth dilution vs. agar diffusion) to minimize variability .
  • Structural Validation : Confirm compound integrity via HPLC (>95% purity) and DSC (melting point consistency) to rule out degradation artifacts .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies across homologs, explaining species-specific IC₅₀ values .

Methodological Challenges & Solutions

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Flow Chemistry : Continuous reactors enhance mixing and heat transfer, reducing by-products (e.g., THF/water biphasic systems for coupling reactions) .
  • Catalyst Optimization : Palladium/charcoal catalysts in hydrogenation steps improve selectivity for nitro group reduction .
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .

Q. How do computational methods predict biological targets and guide SAR studies?

  • Pharmacophore Modeling : MOE or Schrödinger identifies essential features (e.g., oxadiazole ring, nitro group) for target binding .
  • MD Simulations : GROMACS simulations assess stability of ligand-CYP51 complexes over 100 ns, correlating RMSD values with experimental IC₅₀ .
  • QSAR Models : Regression analyses link logP values (<3.5) and polar surface area (>90 Ų) to antifungal potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.